molecular formula C19H18O7 B600691 Robustigenin CAS No. 72545-39-2

Robustigenin

Cat. No.: B600691
CAS No.: 72545-39-2
M. Wt: 358.34
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Description

Robustigenin is an isoflavonoid isolated from Millettia species, first identified in Derris robusta seed shells . Structurally, it features a core isoflavone skeleton with methoxy groups and aromatic protons, contributing to its bioactivity. Pharmacologically, this compound exhibits notable antioxidant properties, as demonstrated by its radical scavenging activity in the TLC-spot DPPH assay . Its discovery has spurred interest in comparing its properties with structurally related compounds to elucidate structure-activity relationships (SARs).

Properties

CAS No.

72545-39-2

Molecular Formula

C19H18O7

Molecular Weight

358.34

Synonyms

5-Hydroxy-7,2′,4’5′-tetramethoxyisoflavone;  5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

Isoflavonoids share a common 3-phenylchromen-4-one backbone but differ in substituents (e.g., hydroxyl, methoxy, prenyl groups) and ring modifications. Key comparisons include:

  • Robustigenin vs. Toxicarol Isoflavone (MB4): this compound (MB3) and MB4 both derive from Millettia brandisiana, but MB4 contains a 6'',6''-dimethylpyrano group at C-7/C-8, whereas this compound lacks this moiety and instead has distinct aromatic protons and methoxy groups .
  • This compound vs. Scadenone: Scadenone, from M. extensa, shares the isoflavone core but features additional hydroxyl groups, correlating with its antibacterial activity (MIC: 2–4 µg/mL against Staphylococcus aureus and Bacillus subtilis) .
  • This compound vs. Tephrosin: Tephrosin, a rotenoid-class isoflavonoid, has a fused tetracyclic structure, enabling anti-Alzheimer’s and mosquitoicidal effects absent in this compound .

Pharmacological Activities

The biological activities of this compound and analogs vary significantly due to structural nuances (Table 1):

Table 1: Pharmacological Comparison of this compound and Analogous Isoflavonoids

Compound Structural Distinctiveness Biological Activity Efficacy/IC50/MIC Source
This compound Methoxy groups, aromatic protons Antioxidant (radical scavenging) TLC-DPPH assay Millettia spp.
Viridiflorin Similar to this compound Antioxidant TLC-DPPH assay Millettia spp.
Scadenone Hydroxyl substitutions Antibacterial (Gram-positive/-negative) MIC: 2–4 µg/mL M. extensa
Tephrosin Rotenoid tetracyclic structure Anti-Alzheimer’s, Mosquitoicidal Not quantified Millettia spp.
Calopogonium B Prenyl ether substituent Antimalarial 70–90% inhibition (40 µM) Calopogonium spp.

Mechanistic Insights

  • Antioxidant Activity : this compound and viridiflorin’s radical scavenging is attributed to electron-donating methoxy/hydroxyl groups, which stabilize free radicals .
  • Antibacterial vs. Antioxidant: Scadenone’s hydroxyl groups enhance membrane permeability in bacteria, whereas this compound’s methoxy groups favor redox interactions .
  • Structural Flexibility: The 6'',6''-dimethylpyrano group in MB4 may reduce solubility, limiting its antioxidant efficacy compared to this compound .

Key Research Findings

Structural-Activity Relationships: Methoxy groups in this compound enhance antioxidant capacity, while hydroxyl substitutions (e.g., scadenone) favor antimicrobial activity . Prenyl or pyrano modifications (e.g., calopogonium B, MB4) correlate with antimalarial or reduced bioactivity due to steric hindrance .

Bioactivity Disparities: Despite ~80% structural similarity (Tanimoto coefficient), isoflavonoids exhibit <30% overlap in bioactivity, underscoring the role of minor substituents in target specificity .

Species-Specific Variations: Isoflavonoids from Millettia vs. Calopogonium exhibit divergent activities, suggesting ecological or biosynthetic influences on compound diversification .

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